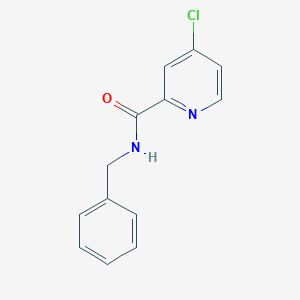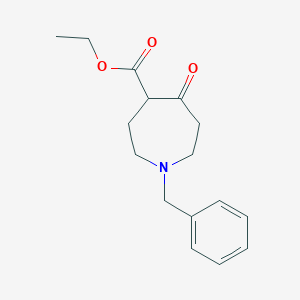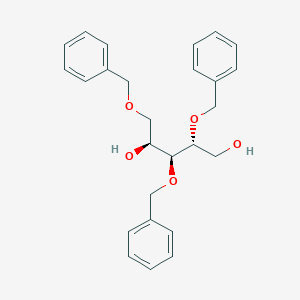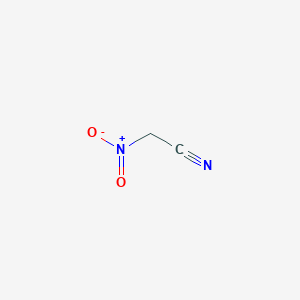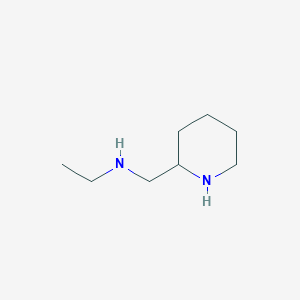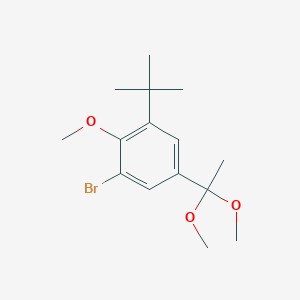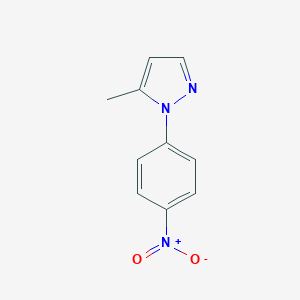
p-Terphenyl-4,4''-dithiol
Overview
Description
P-Terphenyl-4,4’'-dithiol (TPDT) is an alkanethiol that forms a self-assembled monolayer (SAM) on a variety of substrates . It can be used to form a dithiol ligand that functionalizes and modifies the properties of surfaces .
Synthesis Analysis
The synthesis of TPDT involves the formation of a self-assembled monolayer (SAM) on gold nanoparticles by immobilizing the surface atoms . This process is used in opto-electronic and other energy-based applications .Molecular Structure Analysis
A first-principles theoretical study on the surface-enhanced Raman spectroscopy (SERS) characterization of the p-terphenyl-4,4’‘-dithiol molecule and its 2,2’,5’,2’'-tetramethylated analogue in gold junctions was conducted to investigate the molecular deformation mechanism .Chemical Reactions Analysis
TPDT forms a SAM on gold nanoparticle by immobilizing the surface atoms . This process is used in opto-electronic and other energy-based applications .Physical And Chemical Properties Analysis
TPDT has a molecular weight of 294.43 and a linear formula of HSC6H4C6H4C6H4SH . It is a solid with a melting point of 294-299 °C .Scientific Research Applications
Interaction with Vapor-deposited Metals
p-Terphenyl-4,4''-dithiol and its derivatives have been studied for their interactions with vapor-deposited metals. Research indicates that self-assembled monolayers (SAMs) of compounds like 4,4'''-dimercapto-p-quaterphenyl and 4,4"-dimercapto-p-terphenyl interact with vapor-deposited metals such as Au or Al, preventing metal penetration due to the presence of reactive thiols at the SAM/vacuum interface. This property is crucial in the context of metallic contact formation in molecular electronics (de Boer et al., 2004).
Raman Spectroscopy and Surface Adsorption
The adsorption behaviors of this compound and similar compounds on gold surfaces have been explored using surface-enhanced Raman scattering. This technique helps in understanding the surface orientations and the possibility of multilayer formation. Findings suggest that unlike some of its analogs, this compound does not exhibit certain characteristic bands, indicating its unique adsorption behavior and structure on gold nanoparticles (Ganbold & Joo, 2015).
Optical Applications
p-Terphenyl and its derivatives have been identified as components in various optical devices. Studies involving synchrotron radiation linear dichroism (SRLD) spectroscopy have explored the electronic transitions of p-Terphenyl, extending the understanding of its optical applications, particularly as a wavelength shifter. The research also compares the observed polarization spectra with quantum chemical model calculations, providing insights into its potential applications in optical devices (Nguyen et al., 2018).
Molecular Deformation Studies
The molecular deformation mechanism of this compound and its analogs in gold junctions has been a subject of interest, especially in the context of molecular electronics. First-principles theoretical studies have been conducted to investigate the structural deformations and their effects on surface-enhanced Raman spectroscopy (SERS) responses. Such studies provide valuable insights into the control of charge transport in molecular junctions (Zhang et al., 2020).
Role in Luminescent Platinum(II) Complexes
Research has also been conducted on the synthesis and characterization of luminescent platinum(II) complexes containing di-tert-butylbipyridine and various 1,1-dithiolate ligands. Such studies are crucial for understanding the solvatochromic and luminescent properties of these complexes, paving the way for their potential applications in various fields including materials science and photonics (Huertas et al., 2001).
Mechanism of Action
Target of Action
p-Terphenyl-4,4’'-dithiol (TPDT) is an alkanethiol that forms a self-assembled monolayer (SAM) on a variety of substrates . The primary targets of TPDT are the surface atoms of these substrates, particularly gold nanoparticles .
Mode of Action
TPDT interacts with its targets by immobilizing the surface atoms, forming a SAM . This interaction modifies the properties of the surfaces, functionalizing them with a dithiol ligand .
Biochemical Pathways
The formation of a sam on substrates can influence various biochemical processes, particularly in opto-electronic and other energy-based applications .
Result of Action
The molecular and cellular effects of TPDT’s action primarily involve the modification of surface properties. By forming a SAM, TPDT can alter the physical and chemical characteristics of the substrate surface . This can have various effects depending on the specific application, such as enhancing the performance of opto-electronic devices .
Safety and Hazards
TPDT is harmful if swallowed and causes serious eye irritation . It is very toxic to aquatic life with long-lasting effects .
Relevant Papers A paper titled “Mechanism Study of Molecular Deformation of 2,2’,5’,2’‘-Tetramethylated p-Terphenyl-4,4’'-dithiol Trapped in Gold Junctions” provides a detailed study on the surface-enhanced Raman spectroscopy (SERS) characterization of the p-terphenyl-4,4’'-dithiol molecule .
Biochemical Analysis
Biochemical Properties
It is known that it forms a self-assembled monolayer on a variety of substrates . This suggests that it may interact with various enzymes, proteins, and other biomolecules, potentially modifying their properties and influencing biochemical reactions .
Cellular Effects
Given its ability to form a self-assembled monolayer on various substrates , it may influence cell function by modifying the properties of cellular surfaces
Molecular Mechanism
It is known to form a self-assembled monolayer on various substrates , suggesting that it may bind to biomolecules and influence their activity
properties
IUPAC Name |
4-[4-(4-sulfanylphenyl)phenyl]benzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14S2/c19-17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(20)12-8-16/h1-12,19-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAKNFPXLQYFIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S)C3=CC=C(C=C3)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622761 | |
| Record name | [1~1~,2~1~:2~4~,3~1~-Terphenyl]-1~4~,3~4~-dithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
174706-21-9 | |
| Record name | [1~1~,2~1~:2~4~,3~1~-Terphenyl]-1~4~,3~4~-dithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-Terphenyl-4,4''-dithiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of TPDT in surface-enhanced Raman spectroscopy (SERS)?
A: TPDT can be used to create molecular junctions for SERS studies. [] The molecule's Raman response is sensitive to structural deformations induced by external electric fields. [] By analyzing the SERS spectra, researchers can gain insights into the mechanism of molecular deformation in gold junctions, which is crucial for understanding charge transport in molecular electronics. []
Q2: How does the molecular structure of TPDT affect its SERS response in gold junctions?
A: Theoretical studies show that applying an external electric field to a TPDT molecule trapped in a gold junction can lead to structural deformation, particularly by changing the dihedral angle between the central and ending benzene rings. [] This deformation significantly alters the molecule's SERS response. [] Similar effects were observed when comparing TPDT to its 2,2',5',2''-tetramethylated analogue. [] This highlights the sensitivity of SERS to even subtle structural changes in molecules within metallic junctions.
Q3: Can TPDT be used for sensing applications?
A: Yes, TPDT can be used as a stabilizing agent in the synthesis of palladium nanoparticle (PdNPs) networks for gas sensing applications. [] When used as a linker between PdNPs, TPDT facilitates the formation of networks with enhanced sensitivity towards volatile organic compounds like benzene, toluene, and p-xylene (BTX). [] These TPDT-functionalized PdNPs demonstrate selective detection of benzene with minimal interference from other gases, making them promising materials for environmental monitoring and industrial safety applications. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

